molecular formula C8H12Cl2O B14561820 1,1-Dichloro-3-ethylhex-3-en-2-one CAS No. 61759-48-6

1,1-Dichloro-3-ethylhex-3-en-2-one

Cat. No.: B14561820
CAS No.: 61759-48-6
M. Wt: 195.08 g/mol
InChI Key: KBDQRBTULFDEFQ-UHFFFAOYSA-N
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Description

1,1-Dichloro-3-ethylhex-3-en-2-one is an organic compound with the molecular formula C8H12Cl2O It is characterized by the presence of two chlorine atoms, an ethyl group, and a ketone functional group attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-3-ethylhex-3-en-2-one typically involves the chlorination of 3-ethylhex-3-en-2-one. This can be achieved using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. This ensures high yield and purity of the product while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-3-ethylhex-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

1,1-Dichloro-3-ethylhex-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-3-ethylhex-3-en-2-one involves its interaction with molecular targets through its reactive functional groups. The ketone group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2-propanone: Similar in structure but with a shorter carbon chain.

    1,1-Dichloro-3-pentanone: Similar but with a different alkyl group.

    1,1-Dichloro-4-hexanone: Similar but with a different position of the double bond.

Properties

CAS No.

61759-48-6

Molecular Formula

C8H12Cl2O

Molecular Weight

195.08 g/mol

IUPAC Name

1,1-dichloro-3-ethylhex-3-en-2-one

InChI

InChI=1S/C8H12Cl2O/c1-3-5-6(4-2)7(11)8(9)10/h5,8H,3-4H2,1-2H3

InChI Key

KBDQRBTULFDEFQ-UHFFFAOYSA-N

Canonical SMILES

CCC=C(CC)C(=O)C(Cl)Cl

Origin of Product

United States

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